Propyl dichloromethanesulfinate

Description

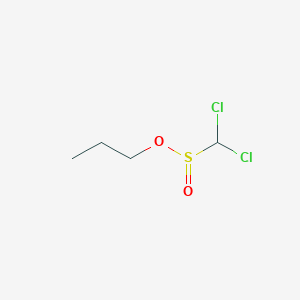

Structure

3D Structure

Properties

CAS No. |

62479-77-0 |

|---|---|

Molecular Formula |

C4H8Cl2O2S |

Molecular Weight |

191.08 g/mol |

IUPAC Name |

propyl dichloromethanesulfinate |

InChI |

InChI=1S/C4H8Cl2O2S/c1-2-3-8-9(7)4(5)6/h4H,2-3H2,1H3 |

InChI Key |

GRFYCHFYBZUMOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Dichloromethanesulfinate

Direct Esterification Approaches for Sulfinate Synthesis

Direct esterification of sulfinic acids with alcohols represents a primary and straightforward route to sulfinate esters. In the case of propyl dichloromethanesulfinate, this would involve the reaction of dichloromethanesulfinic acid with propanol (B110389). However, the direct reaction is often slow and requires activation to proceed at a reasonable rate and yield.

Modern synthetic methods frequently employ coupling agents to facilitate this transformation. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) are used to activate the sulfinic acid. The activated intermediate is then susceptible to nucleophilic attack by the alcohol, in this case, propanol, to form the desired sulfinate ester.

A plausible reaction scheme is as follows:

Activation of dichloromethanesulfinic acid with a coupling agent to form a reactive intermediate.

Nucleophilic attack by propanol on the activated intermediate.

Formation of this compound and a byproduct derived from the coupling agent.

The choice of solvent and reaction temperature is crucial for the success of this method. Non-polar aprotic solvents are typically favored to avoid side reactions.

Transformation Reactions Leading to this compound

An alternative and widely used approach for the synthesis of sulfinate esters involves the reaction of a sulfinyl chloride with an alcohol. For the preparation of this compound, this would entail the reaction of dichloromethanesulfinyl chloride with propanol. This reaction is typically rapid and exothermic. libretexts.orgchemguide.co.uk

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is evolved. libretexts.org The base plays a critical role in driving the reaction to completion by scavenging the acidic byproduct.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfinyl chloride, leading to the displacement of the chloride ion and the formation of the ester. libretexts.orgchemguide.co.uk

| Reactants | Reagents | Product | Byproduct |

| Dichloromethanesulfinyl chloride, Propanol | Pyridine | This compound | Pyridinium (B92312) hydrochloride |

This method is often preferred for its high yields and the relatively mild conditions under which it can be performed.

Precursor Chemistry and Reagent Selection in Dichloromethanesulfinate Formation

The viability of the synthetic routes described above is contingent upon the availability of the key precursors: dichloromethanesulfinic acid (or its salt) and dichloromethanesulfinyl chloride.

Dichloromethanesulfinic Acid and its Salts: The synthesis of dichloromethanesulfinic acid is not widely documented. However, analogous sulfinic acids can be prepared through various methods, including the reduction of the corresponding sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. A plausible route to a salt of dichloromethanesulfinic acid could involve the reaction of a dichloromethyl Grignard reagent with sulfur dioxide, followed by aqueous workup.

Dichloromethanesulfinyl Chloride: The preparation of dichloromethanesulfinyl chloride would likely proceed from dichloromethanesulfinic acid. A common method for converting carboxylic acids to acyl chlorides is treatment with thionyl chloride or oxalyl chloride. By analogy, dichloromethanesulfinic acid could be treated with a chlorinating agent like thionyl chloride to yield dichloromethanesulfinyl chloride. A patent for the preparation of chloromethanesulfonyl chloride describes the reaction of the sodium salt of chloromethanesulfonic acid with a chlorinating agent in phosphoryl chloride as a solvent, which could serve as a model for a similar transformation. google.com

The selection of reagents for these transformations is critical. For instance, the choice of chlorinating agent for the synthesis of the sulfinyl chloride will depend on the stability of the starting material and the desired purity of the product.

Optimization of Reaction Conditions for Preparative Scale Synthesis

Optimizing reaction conditions is a critical step in developing a robust and scalable synthesis for this compound. Key parameters that require careful consideration include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.

For the direct esterification approach, screening different coupling agents and bases can significantly impact the yield and purity of the final product. The reaction temperature needs to be controlled to prevent decomposition of the starting materials or the product. A systematic study varying these parameters can lead to an optimized protocol. For example, in the synthesis of other sulfinate esters, it has been shown that adjusting the equivalents of reagents and the reaction temperature can significantly improve yields. rsc.org

In the case of the transformation reaction involving dichloromethanesulfinyl chloride, the rate of addition of the alcohol and the efficiency of trapping the evolved HCl are important factors. On a preparative scale, maintaining a consistent temperature and ensuring efficient mixing are crucial for achieving reproducible results.

The following table outlines key parameters and their potential impact on the synthesis:

| Parameter | Potential Impact |

| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to decomposition. |

| Solvent | Influences solubility of reactants and can affect reaction pathways. |

| Catalyst/Coupling Agent | Choice and amount can determine reaction efficiency and yield. |

| Stoichiometry | The ratio of reactants can drive the equilibrium and affect product formation. |

| Reaction Time | Needs to be sufficient for completion but not so long as to allow for side reactions or degradation. |

Principles of Atom Economy and Green Chemistry in this compound Production

The principles of green chemistry are increasingly important in the design of synthetic routes. organic-chemistry.orgacs.org The goal is to develop processes that are more environmentally benign and sustainable.

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org In the context of this compound synthesis:

The direct esterification route, especially if catalyzed, can have a higher atom economy than the sulfinyl chloride route, as the latter generates a stoichiometric amount of chloride waste.

The ideal scenario is a reaction where all atoms of the reactants are found in the product.

Green Chemistry Considerations:

Solvent Selection: Utilizing greener solvents with lower toxicity and environmental impact is a key consideration. organic-chemistry.org Replacing chlorinated solvents with more benign alternatives like toluene or exploring solvent-free conditions would be a significant improvement. organic-chemistry.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. organic-chemistry.orgresearchgate.net Developing a catalytic direct esterification method would be a greener alternative to using stoichiometric coupling agents.

Waste Reduction: Minimizing the formation of byproducts and developing methods for their safe disposal or recycling is crucial. organic-chemistry.org The sulfinyl chloride route generates a significant amount of acidic waste that requires neutralization.

Renewable Feedstocks: While the precursors for this compound are not typically derived from renewable sources, using bio-based propanol would be a step towards a more sustainable process. acs.org

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of Propyl Dichloromethanesulfinate

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfinate Moiety

The sulfinate ester functional group, characterized by the formula R-S(O)O-R', possesses a dual reactivity profile. The sulfur atom can act as an electrophile, while the oxygen atoms can exhibit nucleophilic character. This ambident nature is a result of the resonance structures of the sulfinate moiety, which show a polarized S=O bond or an S⁺-O⁻ arrangement. rsc.org

Electrophilic Reactivity: Electrophilic activation of the sulfur center in sulfinate esters allows for the sulfinylation of various nucleophiles. rsc.org This reactivity is fundamental to many of their transformations. The sulfur atom, being electron-deficient, is susceptible to attack by nucleophiles. The presence of electron-withdrawing groups on the sulfur atom would be expected to enhance its electrophilicity.

Nucleophilic Reactivity: Sulfinates are also recognized as ambident nucleophiles. springernature.com While the sulfur atom is the more common site of reaction, the oxygen atoms of the sulfinate group can also act as nucleophiles, particularly when reacting with hard electrophiles. springernature.com This can lead to the formation of mixed anhydrides as intermediates in certain reactions. springernature.com

For propyl dichloromethanesulfinate, the dichloromethyl group's strong electron-withdrawing nature would significantly increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to alkyl or aryl sulfinates.

Role of the Dichloromethyl Group in Reaction Pathways

While specific studies on this compound are unavailable, the dichloromethyl group is anticipated to exert a profound influence on the compound's reactivity. As a potent electron-withdrawing group, it would significantly impact the electronic properties of the adjacent sulfinate functional group.

The primary effect would be the enhancement of the electrophilic character of the sulfur atom. This would likely accelerate reactions involving nucleophilic attack at the sulfur center. Furthermore, the dichloromethyl group could influence the stability of potential reaction intermediates. For instance, if a carbanion were to form on the dichloromethyl carbon, it would be stabilized by the inductive effect of the two chlorine atoms. Conversely, any transient positive charge on the sulfur would be destabilized.

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles governing the reactions of sulfinate esters can be considered. The rates of reaction are influenced by factors such as the nature of the nucleophile and electrophile, the solvent, and the presence of catalysts.

For this compound, the strong inductive effect of the dichloromethyl group would likely lower the activation energy for nucleophilic attack at the sulfur, thereby increasing the reaction rate.

Table 1: General Factors Influencing Reaction Kinetics of Ester Transformations

| Factor | Influence on Reaction Rate |

| Nature of Reactants | More potent nucleophiles and electrophiles generally lead to faster reactions. |

| Catalyst | The presence of a suitable catalyst can significantly lower the activation energy and increase the rate. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize reactants and transition states, thus affecting the rate. researchgate.netnih.gov |

| Temperature | Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules. |

Identification and Characterization of Reaction Intermediates, including Chlorosulfene Species

Reactive intermediates are short-lived, high-energy molecules that are formed during a chemical reaction and quickly convert to a more stable species. lumenlearning.comyoutube.com Common intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. youtube.comyoutube.com The existence of these intermediates can often be inferred through experimental conditions and spectroscopic methods. lumenlearning.com

In the context of sulfinate ester chemistry, various intermediates can be postulated. For example, in the presence of a strong base, it is conceivable that this compound could undergo elimination to form a highly reactive chlorosulfene intermediate (Cl-S(O)=CH₂). Sulfenes are known intermediates in the reactions of alkanesulfonyl chlorides with bases. The presence of a chlorine atom on the sulfene (B1252967) would further influence its reactivity.

The formation of a sulfonylium cation as a key intermediate has been proposed in the esterification of sulfonic acids. rsc.org In reactions of sulfinate esters, intermediates such as mixed anhydrides can be formed when the oxygen of the sulfinate acts as a nucleophile. springernature.com

Table 2: Potential Reaction Intermediates in Sulfinate Ester Chemistry

| Intermediate | Description | Potential Formation Pathway |

| Carbocation | A species with a positively charged carbon atom. libretexts.org | Can form if the propyl group cleaves under certain conditions. |

| Carbanion | A species with a negatively charged carbon atom. libretexts.org | Could potentially form on the dichloromethyl group, stabilized by the chlorine atoms. |

| Chlorosulfene | A highly reactive species with a sulfur-carbon double bond and a chlorine atom attached to the sulfur. | Possible via elimination of HCl from the dichloromethylsulfinate moiety. |

| Mixed Anhydride | Formed when the sulfinate oxygen attacks an acyl chloride. springernature.com | A key intermediate in certain catalytic cycles. springernature.com |

Stereochemical Course and Diastereoselectivity in Reactions Involving this compound

The stereochemistry of reactions involving sulfinate esters is a well-studied area, particularly in the context of synthesizing chiral sulfur compounds. acs.orgnih.gov The sulfur atom in a sulfinate ester can be a stereocenter, and reactions can proceed with either retention or inversion of configuration at this center.

The formation of sulfonate esters from alcohols and sulfonyl chlorides typically proceeds with retention of the stereoconfiguration of the alcohol, as the reaction occurs at the oxygen atom and not the chiral carbon. youtube.com However, subsequent nucleophilic substitution reactions at the carbon bearing the sulfonate group usually proceed with inversion of stereochemistry (Sɴ2 mechanism). youtube.com

In the catalytic enantioselective synthesis of sulfinate esters, dynamic kinetic resolution of racemic sulfinyl chlorides is a key strategy. acs.org This allows for the formation of enantiomerically enriched sulfinate esters. acs.org Chiral catalysts, such as cinchona alkaloids and chiral peptides, have been employed to control the stereochemical outcome of these reactions. acs.orgnih.gov

For this compound, if the sulfur atom were to become a stereocenter through appropriate substitution, its reactions would be subject to these stereochemical principles. The specific stereochemical outcomes would depend on the reaction mechanism and the nature of the reagents and catalysts used.

Catalytic Strategies for Modulating Reactivity and Selectivity

A variety of catalytic systems have been developed to control the reactivity and selectivity of transformations involving sulfinate esters. These include metal-based catalysts and organocatalysts.

Metal Catalysis:

Copper-catalyzed methods have been used for the synthesis of sulfinate esters from sulfonyl hydrazides and alcohols. rsc.org

Nickel-catalyzed reactions have been employed for the synthesis of sulfinamides from sulfinate esters and amines. rsc.org

Palladium-catalyzed synthesis of sulfinate esters from quinoline-substituted sulfonyl hydrazides has also been reported. rsc.org

Organocatalysis:

Chiral amine catalysts, such as cinchona alkaloids and specially designed peptides, have been used for the catalytic enantioselective synthesis of sulfinate esters. acs.orgnih.govacs.org These catalysts operate through a nucleophilic catalysis approach. acs.org

Pentanidium-based organocatalysts have been shown to be effective in the asymmetric condensation of prochiral sulfinates and alcohols to produce enantioenriched sulfinate esters. researchgate.net This strategy involves the formation of a chiral ion pair. thieme-connect.com

These catalytic strategies offer powerful tools for enhancing the efficiency and selectivity of reactions that would otherwise be difficult to control. Similar strategies could likely be applied to reactions of this compound to modulate its reactivity and achieve desired outcomes.

Solvent Effects on Reaction Mechanisms and Outcomes

Solvents can have a profound impact on the kinetics, thermodynamics, and product selectivity of chemical reactions by influencing the stability of reactants, intermediates, and transition states. nih.gov

In reactions involving charged species, polar solvents are generally favored as they can stabilize the developing charges in the transition state. For example, the hydrolysis rate of the dianion of p-nitrophenyl phosphate (B84403) is significantly accelerated in aqueous dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov

Conversely, for some reactions, non-polar aprotic solvents can lead to dramatic rate enhancements. The hydrolysis of dineopentyl phosphate is accelerated by a factor of 10⁹ in cyclohexane (B81311) compared to water. nih.gov This is attributed to the destabilization of the ground state in the non-polar solvent.

In the context of ester polymerization, a study on tricyanate esters found that the reactivity was lower in a solvent (diphenyl sulfone) compared to the melt. researchgate.net This was attributed to the solvation of the reactants, which lowered their energy relative to the activated complex, thereby increasing the activation energy. researchgate.net

For reactions involving this compound, the choice of solvent would be critical. A polar aprotic solvent might be suitable for reactions involving nucleophilic attack on the electron-deficient sulfur atom, as it could solvate the nucleophile without strongly interacting with the electrophilic center.

Applications of Propyl Dichloromethanesulfinate in Advanced Organic Synthesis

Utilization as a Versatile Reagent for Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. While traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides, the reactivity of dichloromethanesulfinate esters like the propyl derivative offers an alternative pathway. The reaction of propyl dichloromethanesulfinate with primary or secondary amines, typically in the presence of a suitable base, is hypothesized to yield the corresponding sulfonamides. The dichloromethyl group attached to the sulfur atom presents a unique electronic environment that influences the reactivity of the sulfinate ester, potentially offering advantages in terms of reaction conditions and substrate scope.

Detailed research findings on the direct use of this compound for this purpose are not extensively documented in publicly accessible literature, suggesting this may be a niche or emerging area of investigation. However, analogous reactions with other sulfinate esters provide a basis for predicting its utility.

Construction of Complex Sulfur-Containing Heterocyclic Systems

Sulfur-containing heterocycles are prevalent in a wide range of biologically active compounds and functional materials. The electrophilic nature of the sulfur atom in this compound, coupled with the presence of the dichloromethyl group, makes it a potential candidate for participating in cyclization reactions to form such heterocyclic systems. It could theoretically react with difunctional nucleophiles, where one nucleophilic center attacks the sulfur atom and another part of the molecule engages in a subsequent reaction, possibly involving the dichloromethyl group, to forge the heterocyclic ring. The specific types of heterocycles that could be synthesized would depend on the nature of the reaction partner and the reaction conditions employed.

Introduction of Dichloromethylsulfonyl Functionalities into Organic Scaffolds

The dichloromethylsulfonyl group (SO₂CHCl₂) is a functional moiety that can impart unique physicochemical properties to organic molecules, including increased lipophilicity and metabolic stability. This compound serves as a potential precursor to this functionality. Oxidation of the sulfinate ester to the corresponding sulfonyl chloride, followed by reaction with a suitable nucleophile (such as a carbanion or an organometallic reagent), could provide a route for the introduction of the dichloromethylsulfonyl group. Alternatively, under specific reaction conditions, the dichloromethanesulfinate itself might react directly with certain substrates to install this group, although such transformations would require careful optimization to control the reactivity of the dichloromethyl moiety.

Regioselective and Stereoselective Syntheses of Chiral Molecules

The development of methods for the regioselective and stereoselective synthesis of chiral molecules is a paramount goal in modern organic chemistry. While there is a lack of specific reports on the use of this compound in asymmetric synthesis, the potential exists for its application in stereocontrolled reactions. For instance, its reaction with chiral nucleophiles could proceed with diastereoselectivity. Furthermore, the development of chiral catalysts that could mediate the reaction of this compound with prochiral substrates would open up avenues for enantioselective transformations. The steric and electronic properties of the propyl group and the dichloromethyl group would likely play a crucial role in influencing the stereochemical outcome of such reactions.

Contributions to the Synthesis of Diverse Functional Molecules

The versatility of this compound as a building block could extend to the synthesis of a variety of functional molecules beyond those already mentioned. Its reactivity could be harnessed in the preparation of specialized polymers, agrochemicals, or materials with unique electronic properties. The dichloromethyl group, in particular, offers a handle for further chemical modification, allowing for the diversification of the resulting products.

Participation in Cascade and Multicomponent Organic Transformations

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. This compound, with its multiple reactive sites, is a conceivable participant in such transformations. An MCR could be designed where the sulfinate ester reacts sequentially with two or more other components, rapidly building molecular complexity. For example, an initial reaction with an amine could be followed by an intramolecular cyclization involving the dichloromethyl group, all in a one-pot process.

Advanced Spectroscopic Characterization for Structural Elucidation of Propyl Dichloromethanesulfinate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the precise chemical environment of atomic nuclei within a molecule. For propyl dichloromethanesulfinate, both ¹H and ¹³C NMR would provide critical information for structural confirmation and analysis.

In the ¹H NMR spectrum, the propyl group is expected to exhibit three distinct signals. The methylene (B1212753) protons adjacent to the sulfinate oxygen (O-CH₂), would appear as a triplet at approximately 4.0-4.2 ppm due to coupling with the adjacent methylene protons. The central methylene protons (-CH₂-) would present as a sextet in the range of 1.7-1.9 ppm, while the terminal methyl protons (-CH₃) would be observed as a triplet further upfield, around 0.9-1.0 ppm. The proton on the dichloromethyl group (CHCl₂) would give rise to a singlet in the downfield region, typically between 5.5 and 6.5 ppm, owing to the strong deshielding effect of the two chlorine atoms and the sulfinyl group.

The ¹³C NMR spectrum would corroborate this structure with four distinct signals. The carbon of the dichloromethyl group (CHCl₂) would be found significantly downfield. The carbons of the propyl group would appear at distinct chemical shifts, with the O-CH₂ carbon being the most downfield of the three, followed by the central -CH₂- and the terminal -CH₃ carbon.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the propyl chain and its attachment to the dichloromethanesulfinate moiety. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering valuable data on the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| CHCl₂ | 6.20 | s | 85.0 |

| O-CH₂-CH₂-CH₃ | 4.10 | t | 70.0 |

| O-CH₂-CH₂-CH₃ | 1.80 | sext | 22.5 |

| O-CH₂-CH₂-CH₃ | 0.95 | t | 10.5 |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) would be employed to determine its precise molecular weight, allowing for the confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum under electron impact (EI) ionization would provide further structural evidence. Key fragmentation pathways would likely involve the cleavage of the propyl group and the loss of chlorine atoms. Expected fragments would include the loss of the propyl radical (•CH₂CH₂CH₃) leading to the [M-43]⁺ ion, and the loss of a propoxy radical (•OCH₂CH₂CH₃) resulting in the [M-59]⁺ ion. The characteristic isotopic pattern of the two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks) would be a definitive indicator of the presence of the dichloromethyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

| [M]⁺, [M+2]⁺, [M+4]⁺ | C₄H₇Cl₂O₂S⁺ | Molecular ion cluster showing the characteristic isotopic pattern for two chlorine atoms. |

| [M-43]⁺ | C₂H₃Cl₂O₂S⁺ | Loss of the propyl radical. |

| [M-59]⁺ | CHCl₂SO⁺ | Loss of the propoxy radical. |

| [C₃H₇]⁺ | C₃H₇⁺ | Propyl cation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the S=O stretching vibration, typically appearing in the region of 1100-1200 cm⁻¹. The C-Cl stretching vibrations of the dichloromethyl group would be expected to produce strong absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-O stretching of the ester linkage would also be observable, usually around 1000-1100 cm⁻¹. The various C-H stretching and bending vibrations of the propyl group would be present in their expected regions (around 2850-3000 cm⁻¹ for stretching and 1375-1470 cm⁻¹ for bending).

Raman spectroscopy would provide complementary information. While the S=O stretch is also Raman active, the C-Cl and S-Cl (if present from impurities or degradation) stretches are often more intense in the Raman spectrum, aiding in their definitive assignment.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretching (propyl) | 2850-3000 | IR, Raman |

| S=O stretching | 1100-1200 | IR, Raman |

| C-O stretching | 1000-1100 | IR |

| C-Cl stretching | 600-800 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

In cases where a crystalline solid of this compound or a suitable derivative can be obtained, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining its three-dimensional structure in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. nih.gov For this compound, an X-ray crystal structure would provide incontrovertible evidence of the S-C and O-C bond linkages and the geometry around the sulfur atom.

Should the synthesis of this compound result in a chiral product, X-ray crystallography of a single enantiomer or a diastereomeric derivative would be instrumental in determining the absolute configuration at the stereogenic sulfur center. nih.gov This is particularly important as the biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Syntheses

If this compound is synthesized in a chiral, non-racemic form, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for determining the enantiomeric excess (ee) of the product. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and its intensity is proportional to the enantiomeric excess.

By comparing the CD spectrum of a synthetic sample to that of a known enantiomerically pure standard, the ee of the sample can be accurately determined. This is a critical quality control parameter in asymmetric synthesis, ensuring the stereochemical purity of the final product. The development of a reliable CD method would be a key step in the characterization of enantiomerically enriched this compound.

Theoretical and Computational Studies of Propyl Dichloromethanesulfinate

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals

There are no published studies detailing the quantum chemical calculations of propyl dichloromethanesulfinate. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) to investigate its electronic structure. Key areas of interest would include the distribution of electron density, the nature of the chemical bonds (e.g., the S-O, S-C, and C-Cl bonds), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is fundamental to understanding the molecule's reactivity and stability.

Computational Modeling of Reaction Pathways, Transition States, and Activation Barriers

No computational studies on the reaction pathways involving this compound have been reported. Research in this area would focus on modeling its potential reactions, such as nucleophilic substitution or elimination, to identify the transition state structures and calculate the associated activation barriers. These calculations would provide insights into the kinetics and mechanisms of its chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research on the use of molecular dynamics simulations to study this compound. Such simulations would be valuable for exploring its conformational landscape, identifying the most stable conformers, and understanding the dynamics of its intermolecular interactions in various solvents or in the condensed phase. This would shed light on its physical properties and behavior in different environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies have been published on the prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound. These predictions, typically made using quantum chemical methods, are a powerful tool for interpreting experimental spectra and confirming the structure of a compound. Without experimental data to validate against, the utility of such theoretical predictions remains untested for this molecule.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predictive Design

There are no QSAR studies focused on this compound. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. To develop a QSAR model for this compound, a dataset of structurally related molecules with known activities or reactivities would be required, which is not currently available.

Future Research Directions and Emerging Trends in Propyl Dichloromethanesulfinate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfinate esters often involves the use of harsh reagents and generates significant chemical waste. acs.org Future research will undoubtedly focus on the development of more sustainable and environmentally benign methods for the synthesis of propyl dichloromethanesulfinate and its analogues.

One promising avenue is the continued development of catalytic methods . While lanthanide(III) triflates have been shown to catalyze the formation of sulfinate esters from sulfinic acids and alcohols, future work could explore the use of more abundant and less toxic metal catalysts. organic-chemistry.org Furthermore, the development of organocatalytic systems for the asymmetric synthesis of chiral sulfinate esters represents a significant area of interest, offering a pathway to enantiomerically enriched sulfur compounds. nih.govnih.gov

Electrochemical synthesis offers another attractive, green alternative. The electrochemical oxidative coupling of thiophenols and alcohols has been demonstrated as a viable method for sulfinate ester synthesis, avoiding the need for chemical oxidants. organic-chemistry.org Adapting such methods for the synthesis of this compound could provide a more sustainable and efficient route to this compound.

The use of SO2 surrogates is also a rapidly developing area. Reagents like DABSO and sodium metabisulfite (B1197395) have been successfully employed in the synthesis of aryl sulfinates, avoiding the use of gaseous and toxic SO2. acs.org Research into new, stable, and easy-to-handle SO2 surrogates that can be used to generate dichloromethanesulfinates would be a significant advancement.

Finally, the development of one-pot syntheses from readily available starting materials is a key trend in modern organic chemistry. acs.org Designing a one-pot procedure for the synthesis of this compound, for instance, from a suitable thiol or disulfide, an alcohol, and a dichloromethyl source, would greatly enhance the accessibility of this compound for further reactivity studies.

Table 1: Emerging Sustainable Synthetic Methodologies for Sulfinate Esters

| Methodology | Key Features | Potential Application to this compound |

| Metal Catalysis | Use of earth-abundant metals, lower catalyst loadings. | Development of iron or copper-based catalysts for the reaction of dichloromethanesulfinic acid with propanol (B110389). |

| Organocatalysis | Metal-free, potential for asymmetric synthesis. | Enantioselective synthesis of chiral this compound using a chiral organocatalyst. |

| Electrosynthesis | Avoids chemical oxidants, mild reaction conditions. | Anodic oxidation of a dichloromethyl-containing thiol in the presence of propanol. |

| SO2 Surrogates | Use of stable, solid reagents to avoid gaseous SO2. | Reaction of a propyl-based organometallic reagent with a dichloromethyl-containing SO2 surrogate. |

| One-Pot Synthesis | Reduced workup steps, improved efficiency. | A multi-component reaction involving a dichloromethyl source, a sulfur source, and propanol. |

Exploration of Unprecedented Reactivity Modes and Transformative Reactions

The reactivity of sulfinate esters is rich and varied, and they can act as both electrophiles and nucleophiles. acs.org However, the unique electronic properties imparted by the dichloromethyl group in this compound could give rise to unprecedented reactivity.

Future research should focus on exploring the radical reactivity of this compound. Sulfinate salts have been shown to be excellent precursors for sulfonyl radicals, which can participate in a variety of C-H functionalization reactions. nih.gov The generation of a dichloromethylsulfonyl radical from this compound could open up new avenues for the direct introduction of the dichloromethylsulfonyl group into complex molecules.

The use of this compound in transition-metal-catalyzed cross-coupling reactions is another area ripe for exploration. While aryl sulfinates have been used as coupling partners in palladium- and nickel-catalyzed reactions, the reactivity of their alkyl counterparts is less developed. acs.orgrsc.org Investigating the ability of this compound to participate in, for example, Suzuki-Miyaura or Negishi-type cross-coupling reactions would be a significant advance.

Furthermore, the dichloromethyl group itself offers a handle for further transformations . For example, it could potentially be converted into other functional groups, such as an aldehyde or a carboxylic acid, after the sulfinate ester has been used in a synthetic transformation. This would add to the synthetic utility of the reagent.

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Potential Transformation | Significance |

| Radical C-H Functionalization | Direct introduction of the dichloromethylsulfonyl group into heterocycles. | Access to novel, medicinally relevant scaffolds. |

| Cross-Coupling Reactions | Coupling with aryl or vinyl halides to form dichloromethyl sulfones. | A new method for the synthesis of complex sulfones. |

| Rearrangement Reactions | researchgate.netsmolecule.com-Sigmatropic rearrangement to form an α-dichloromethylated sulfone. | Access to structurally unique organosulfur compounds. |

| Functional Group Interconversion | Conversion of the dichloromethyl group to a formyl or carboxyl group. | Increased synthetic versatility of the reagent. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms is revolutionizing the way chemical research is conducted. acs.org These technologies offer numerous advantages, including improved safety, reproducibility, and scalability, and are particularly well-suited for the handling of reactive or hazardous intermediates. acs.org

The synthesis of this compound may involve the use of unstable or toxic reagents, such as thionyl chloride or sulfuryl chloride. youtube.com The use of flow chemistry can mitigate the risks associated with these reagents by generating them in situ and immediately consuming them in the next reaction step. acs.org This approach also allows for precise control over reaction parameters, such as temperature and residence time, which can lead to improved yields and selectivities.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of the synthesis of this compound and its subsequent reactions. These platforms can also be used to generate libraries of related compounds for biological screening.

The combination of flow chemistry and automated synthesis could enable the development of a fully automated, on-demand synthesis of this compound and its derivatives, making these compounds readily available to the wider scientific community.

Advanced Mechanistic Probes and Real-Time Reaction Monitoring Techniques

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. shimadzu.com The application of advanced mechanistic probes and real-time reaction monitoring techniques will be essential for unraveling the intricacies of the chemistry of this compound.

In-situ spectroscopic techniques , such as ReactIR and in-situ NMR, can provide valuable information about the formation and consumption of intermediates during a reaction. These techniques could be used to study the mechanism of the formation of this compound and to identify any unstable intermediates that may be formed.

Mass spectrometry-based techniques , such as probe electrospray ionization (PESI), can be used for the real-time monitoring of reaction progress. shimadzu.com This would allow for the rapid optimization of reaction conditions and the identification of any side products that may be formed.

The use of isotopic labeling studies can also provide valuable mechanistic insights. For example, by labeling the oxygen atoms of the propanol used in the synthesis of this compound, it would be possible to determine the origin of the oxygen atom in the final product.

Synergistic Approaches Combining Synthetic Innovation with Computational Design

The combination of synthetic innovation and computational design is a powerful approach for the development of new chemical reactions and reagents. nih.govyoutube.com Computational chemistry can be used to predict the reactivity of molecules, to elucidate reaction mechanisms, and to design new catalysts and reagents with improved properties.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing insights into the factors that control the reactivity and selectivity of these reactions. This information can then be used to design new, more efficient synthetic methods.

Computational methods can also be used to predict the physical and chemical properties of this compound and related compounds, such as their stability, solubility, and reactivity. This information can be used to guide the design of new experiments and to identify potential applications for these compounds.

The synergistic use of synthetic and computational chemistry will be essential for unlocking the full potential of this compound and for developing new and innovative applications for this and other organosulfur compounds.

Q & A

Basic: What are the standard analytical methods for characterizing propyl dichloromethanesulfinate in research settings?

Answer:

this compound requires rigorous characterization using a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): For structural confirmation of the sulfinate group and propyl chain. ¹H and ¹³C NMR can resolve stereochemical details.

- Infrared Spectroscopy (IR): To identify functional groups (e.g., S=O stretching at ~1150–1250 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): For purity assessment, with UV detection calibrated using reference standards.

- Mass Spectrometry (MS): To confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis: Quantify carbon, hydrogen, sulfur, and oxygen content to validate stoichiometry.

Methodological Note: Cross-validate results using at least two complementary techniques. For purity thresholds, follow USP guidelines for reagent testing, including titration and solvent purity checks .

Advanced: How can factorial design optimize the synthesis parameters of this compound?

Answer:

A 2³ factorial design is recommended to study three critical factors (e.g., reaction temperature, molar ratio of reactants, and catalyst concentration). Steps include:

Define Variables: Independent variables (factors) and dependent responses (yield, purity, particle size).

Design Matrix: Use software like Design-Expert® to generate experimental runs, incorporating center points for curvature detection.

ANOVA Analysis: Identify significant factors (p < 0.05) and interaction effects. For example, elevated temperatures may improve yield but reduce purity.

Validation: Confirm optimized conditions with triplicate runs.

Example Table:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 40 | 80 |

| Molar Ratio | 1:1.2 | 1:2.0 |

| Catalyst (%) | 0.5 | 2.0 |

Reference: Box-Behnken designs have been successfully applied to similar sulfonate derivatives for parameter optimization .

Basic: What safety protocols should researchers follow when handling this compound?

Answer:

While toxicity data specific to this compound is limited, extrapolate protocols from structurally related sulfinates and chloroformates:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical splash goggles.

- Ventilation: Use fume hoods for synthesis and sample preparation.

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses.

- Storage: In airtight containers under nitrogen, away from oxidizers.

Methodological Note: Conduct a hazard assessment using analog compounds (e.g., propyl chloroformate) and adhere to ZDHC MRSL guidelines for chemical safety .

Advanced: How to resolve contradictions in thermodynamic data (e.g., solubility, stability) across studies?

Answer:

Contradictions often arise from methodological variability. Mitigation strategies include:

Standardized Protocols: Use IUPAC-recommended procedures for solubility measurements (e.g., shake-flask method).

Error Propagation Analysis: Quantify uncertainties in temperature control, calibration, and instrument precision.

Cross-Lab Validation: Collaborate with independent labs to replicate results.

Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published datasets.

Example Table: Common Sources of Variability in Solubility Studies

| Source | Impact (%) | Mitigation Strategy |

|---|---|---|

| Temperature Fluctuation | ±15% | Use jacketed reactors with PID control |

| Purity of Solvent | ±20% | Validate via GC-MS before use |

| Mixing Efficiency | ±10% | Standardize agitation speed |

Reference: Guidance on subsampling and error minimization in analytical workflows is critical .

Basic: What spectroscopic techniques are suitable for studying degradation pathways of this compound?

Answer:

- UV-Vis Spectroscopy: Monitor absorbance changes at λmax (e.g., 220–280 nm) to track decomposition.

- High-Resolution MS: Identify degradation byproducts via exact mass measurements.

- FT-IR: Detect structural changes (e.g., loss of sulfinate group or oxidation products).

- X-Ray Diffraction (XRD): For crystalline degradation products.

Methodological Note: Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling can predict shelf-life .

Advanced: How to design a study assessing the compound’s reactivity under varying pH and temperature?

Answer:

A response surface methodology (RSM) is ideal:

Parameter Ranges: pH (2–12), temperature (25–100°C).

Response Variables: Reaction rate constants (k), half-life (t½).

Kinetic Modeling: Use pseudo-first-order or Eyring-Polanyi equations.

Data Interpretation: Plot 3D surfaces to identify pH-temperature synergies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.